molecular formula C12H15ClN4OS B2811490 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine CAS No. 955979-15-4

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

Katalognummer: B2811490
CAS-Nummer: 955979-15-4
Molekulargewicht: 298.79
InChI-Schlüssel: FGYOBHBOPXDZMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine (CAS 955979-15-4) is a synthetic small molecule based on a morpholine-functionalized thieno[2,3- d ]pyrimidine core structure, with a molecular formula of C 12 H 15 ClN 4 OS and a molecular weight of 298.79 g/mol . This compound is part of a class of designed molecules that maintain the common pharmacophoric features of several potent Phosphoinositide 3-Kinase (PI3K) inhibitors . The morpholine ring is a critical component for binding to the hinge region of the PI3K enzyme, while the central thienopyrimidine heterocycle serves as a key scaffold . This compound is intended for research use as a potential inhibitor of the PI3K pathway, a crucial lipid kinase signaling cascade that is frequently dysregulated in cancer and promotes cell survival, growth, and angiogenesis . Structural analogs of this molecule have been designed and synthesized specifically as anti-PI3K agents and evaluated for their antiproliferative activity against the NCI-60 panel of human tumor cell lines . Researchers can utilize this chemical entity as a key intermediate or tool compound in the discovery and development of new targeted anticancer agents . For safe handling, note that this compound has the GHS signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

1-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYOBHBOPXDZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine typically involves multiple steps, starting with the construction of the thienopyrimidine core. One common approach is the reaction of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine with methylamine under specific conditions, such as refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antitumor properties. The specific compound may inhibit cell proliferation in certain cancer cell lines, making it a candidate for cancer therapy .
  • Antiviral Properties : Compounds in this class have been investigated for their ability to inhibit viral replication. Preliminary studies suggest potential effectiveness against certain viral infections, although specific data on this compound's efficacy is limited .

Medicinal Chemistry Applications

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine has been explored in several therapeutic contexts:

Cancer Research

The compound's structural analogs have been synthesized and tested for their ability to target cancer cells. For instance, the thieno[3,2-d]pyrimidine scaffold has shown promise in inhibiting kinases involved in tumor growth .

Antiviral Drug Development

With ongoing research into its antiviral potential, this compound could lead to the development of new antiviral agents. Its mechanism of action may involve interference with viral replication processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntiviral PropertiesShowed preliminary efficacy against influenza virus in vitro.
Study CPharmacokineticsInvestigated metabolic pathways and bioavailability in animal models.

Wirkmechanismus

The mechanism by which 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarity and Key Differences

The compound shares a thieno[3,2-d]pyrimidine core with several analogs, but differences in substituents significantly influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents Molecular Weight Key Properties/Applications
Target Compound (955979-15-4) 2-Cl, 4-morpholino, 6-(N-methylmethanamine) 327.83* Kinase inhibitor scaffold; optimized for solubility and target binding
2,4-Dichlorothieno[3,2-d]pyrimidine (16234-14-3) 2-Cl, 4-Cl 205.66 Reactive intermediate for further functionalization; lower polarity
4-Chlorothieno[3,2-d]pyrimidine (16269-66-2) 4-Cl 170.62 Limited applications due to lack of functional groups for derivatization
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol (1033743-25-7) 2-Cl, 4-morpholino, 6-(propan-2-ol) 313.80 Increased hydrophilicity; potential prodrug candidate
1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (1147423-11-7) 2-Cl, 4-morpholino, 6-(N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine) 452.02 Enhanced selectivity for lipid kinases due to bulky tetrahydrofuran group

*Molecular weight calculated based on formula C₁₂H₁₅ClN₄OS.

Biologische Aktivität

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C12H15ClN4OS
  • Molecular Weight : 298.79 g/mol
  • CAS Number : 955979-15-4
  • Structural Characteristics : The compound features a thieno[3,2-d]pyrimidine core substituted with a chloro group and a morpholine ring, which are critical for its biological activity.

Inhibition of PI3K Pathway

Research indicates that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is pivotal in cancer cell proliferation and survival.

  • IC50 Values :
    • The compound has demonstrated an IC50 value of approximately 2.0 nM against PI3K p110α, indicating potent inhibition .
    • In cellular assays, it inhibited the proliferation of A375 melanoma cells with an IC50 value of 0.58 µM .

Selectivity and Specificity

The selectivity of this compound for PI3K p110α over other isoforms suggests that it may minimize off-target effects commonly associated with broader-spectrum inhibitors. This selectivity is crucial for developing targeted therapies that reduce side effects in cancer treatment.

Preclinical Models

A study involving integrated pharmacokinetic-pharmacodynamic (PK-PD) models assessed the efficacy of compounds similar to this compound in xenograft models. Key findings include:

  • A strong correlation between pAkt modulation and tumor growth inhibition was observed. For effective tumor shrinkage, at least 35–45% modulation of pAkt was necessary .
  • The modeling approach aids in understanding how drug exposure relates to biomarker modulation and therapeutic outcomes.

Comparative Biological Activity Table

Compound NameTargetIC50 (nM)SelectivityReference
This compoundPI3K p110α2.0High
Thieno[3,2-d]pyrimidine derivative (15e)PI3K p110α2.0Selective
Apitolisib (PI3K/mTOR inhibitor)PI3K/mTORN/AModerate

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively characterized; however, preliminary data suggest favorable absorption characteristics. The compound is a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body.

Toxicology

Preliminary hazard assessments indicate potential risks associated with exposure:

  • Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation)【5】.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Key steps include halogenation at the 2-position, morpholine substitution at the 4-position, and introduction of the N-methylmethanamine group at the 6-position. Reaction parameters such as temperature (e.g., reflux conditions for cyclization), solvent choice (polar aprotic solvents like DMF or dichloromethane), and catalyst use (e.g., palladium catalysts for cross-coupling) are critical for optimizing yield and purity. Post-synthesis purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structural features?

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the morpholine ring protons (δ 3.6–3.8 ppm, multiplet), N-methyl group (δ 2.2–2.4 ppm, singlet), and thienopyrimidine aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Resonances for the chloro-substituted carbon (δ ~110 ppm) and morpholine carbons (δ ~50–70 ppm).
  • Mass Spectrometry (MS) : A molecular ion peak matching the molecular weight (e.g., m/z ~350–400) confirms the compound’s identity.
  • HPLC : Used to assess purity (>95% by area under the curve) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

Initial screening should focus on enzyme inhibition assays (e.g., kinases or proteases relevant to disease pathways) and antimicrobial activity tests (minimum inhibitory concentration [MIC] against bacterial/fungal strains). Cellular assays, such as cytotoxicity profiling (e.g., MTT assay on cancer cell lines), can also provide insights into its therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step during synthesis?

Low yields in cyclization may arise from side reactions or incomplete ring closure. Strategies include:

  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency.
  • Solvent optimization : Switching to high-boiling solvents (e.g., toluene) to stabilize intermediates.
  • Inert atmosphere : Using argon/nitrogen to prevent oxidation of sensitive intermediates.
  • Microwave-assisted synthesis : Reducing reaction time and improving homogeneity .

Q. What analytical strategies resolve contradictions between computational predictions and experimental solubility data?

Discrepancies in solubility can arise from polymorphic forms or hydration states. Use:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by melting point variations.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with computational predictions.
  • Solubility parameter modeling : Apply Hansen solubility parameters to refine solvent selection .

Q. How can structure-activity relationships (SAR) be established for this compound’s bioactivity?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock.
  • Site-directed mutagenesis : Validate key interactions between the compound and active-site residues.
  • Analog synthesis : Modify the morpholine or N-methylmethanamine groups to assess their role in activity .

Q. What crystallographic techniques determine its solid-state conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., twist between thienopyrimidine and morpholine planes).
  • Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯N or C–H⋯O) that influence crystal packing.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.